N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzylidene group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or amines to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., methanol, ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions can produce more complex sulfonamide compounds.
Scientific Research Applications
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-(3-Bromobenzylidene)-4-((4-Methylbenzyl)oxy)benzohydrazide: This compound shares a similar structure but has an additional benzyl group attached to the sulfonamide moiety.
1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol: Another related compound with two bromobenzylidene groups attached to a propanol backbone.
Uniqueness
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12BrNO2S |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
(NE)-N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI Key |
VSHDGRMCZRNJRS-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.